![molecular formula C17H16N2O4S B2731454 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole CAS No. 325812-45-1](/img/structure/B2731454.png)
1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 551.9±60.0 °C at 760 mmHg, and a flash point of 287.6±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . The compound also has a polar surface area of 67 Å2 .Scientific Research Applications
Inhibition of Human Heart Chymase
A study by Niwata et al. (1997) synthesized derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, which show similarity to 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole. These compounds were evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The research indicated that specific structural modifications in these compounds enhanced their inhibitory activity, suggesting potential applications in heart disease treatment (Niwata et al., 1997).
Development of Fluorescent Molecular Probes
Diwu et al. (1997) explored the synthesis of fluorescent dyes incorporating a sulfonyl group, similar to the structure of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole. These compounds exhibited solvatochromic fluorescence, suggesting their potential as molecular probes in biological studies. The fluorescence varied with solvent polarity, indicating their utility in studying various biological processes (Diwu et al., 1997).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-8-9-15(23-2)16(12-14)24(20,21)19-11-10-18-17(19)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKHZSITLEASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenylimidazole |
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